

Kassinin: A Technical Guide to its Amino acid Sequence, Structure, and Biological Function

Author: BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: *Kassinin*

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Abstract

Kassinin is a dodecapeptide originally isolated from the skin of the African frog *Kassina senegalensis*. As a member of the tachykinin family of neuropeptides, it exerts a range of biological effects, primarily through interaction with neurokinin receptors. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and biological activities of **Kassinin**. It includes detailed summaries of its physicochemical properties, structural features determined by NMR spectroscopy, and its functional effects on various physiological systems. Experimental methodologies for peptide synthesis, purification, and biological assays are outlined, and the signaling pathways initiated by **Kassinin** are visually represented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of tachykinins and the development of novel therapeutics targeting their receptors.

Amino Acid Sequence and Physicochemical Properties

Kassinin is a dodecapeptide with the following amino acid sequence: H-Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂^{[1][2]}

This sequence is characterized by a C-terminal amidation, a common feature among tachykinin peptides that is crucial for their biological activity. The peptide also possesses the conserved C-terminal sequence Phe-X-Gly-Leu-Met-NH₂, where X is an aliphatic amino acid (Val in the case of **Kassinin**), a hallmark of the tachykinin family.[3]

Property	Value	Reference
Molecular Formula	C ₅₉ H ₉₅ N ₁₅ O ₁₈ S	[4]
Molecular Weight	1334.54 g/mol	[4]
Amino Acid Composition	Asp (2), Val (2), Pro (1), Lys (1), Ser (1), Gln (1), Phe (1), Gly (1), Leu (1), Met (1)	[5]
Theoretical pI	4.05	N/A
Extinction Coefficient	1490 M ⁻¹ cm ⁻¹ (at 280 nm)	N/A

Structure of Kassinin

The three-dimensional structure of **Kassinin** has been determined in a membrane-mimicking environment using solution Nuclear Magnetic Resonance (NMR) spectroscopy. The structure reveals key conformational features that are important for its interaction with tachykinin receptors.

NMR Spectroscopy and Structural Determination

The solution structure of **Kassinin** was determined in the presence of dodecylphosphocholine (DPC) micelles, which serve as a model for a lipid membrane environment. Two-dimensional ¹H-NMR techniques, including DQF-COSY, TOCSY, and NOESY, were employed to obtain distance and dihedral angle restraints. These restraints were then used in distance geometry and molecular dynamics calculations to generate a family of conformers representing the solution structure of the peptide.

PDB ID	1MYU
Method	Solution NMR
Solvent	DPC micelles
Number of Conformers	20
Selection Criteria	Structures with the least restraint violations

Structural Features

In an aqueous solution, **Kassinin** adopts a largely extended and flexible conformation. However, in the presence of DPC micelles, it folds into a more defined structure characterized by an α -helical segment in the C-terminal region, spanning from Lys-4 to Met-12. The N-terminal region remains more flexible, adopting a turn-like conformation. This induced helical structure in a hydrophobic environment is a common feature of tachykinin peptides and is thought to be important for receptor binding and activation.

Experimental Protocols

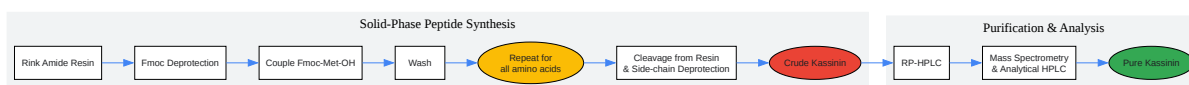
Peptide Synthesis

Kassinin can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Protocol for Fmoc-based Solid-Phase Peptide Synthesis of **Kassinin**:

- **Resin Swelling:** Swell a suitable resin (e.g., Rink Amide MBHA resin for C-terminal amidation) in a solvent such as N,N-dimethylformamide (DMF).
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
- **Amino Acid Coupling:** Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

- **Washing:** Wash the resin extensively with DMF to remove excess reagents and byproducts.
- **Repeat Cycle:** Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the **Kassinin** sequence (Leu, Gly, Val, Phe, Gln, Asp, Ser, Lys, Pro, Val, Asp).
- **Cleavage and Deprotection:** After the final amino acid has been coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
- **Precipitation and Washing:** Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether to remove residual cleavage reagents and scavengers.
- **Lyophilization:** Lyophilize the crude peptide to obtain a dry powder.



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Diagram of the general workflow for **Kassinin** synthesis and purification.

Peptide Purification

The crude **Kassinin** peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

General Protocol for RP-HPLC Purification of **Kassinin**:

- **Column:** A C18 stationary phase is commonly used.
- **Mobile Phases:**

- Solvent A: 0.1% TFA in water.
- Solvent B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient of increasing Solvent B concentration is used to elute the peptide. A typical gradient might be 5-60% Solvent B over 30-60 minutes.
- Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
- Fraction Collection: Fractions containing the peptide of interest are collected.
- Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
- Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified **Kassinin** peptide.

Mass Spectrometry Analysis

The identity of the synthesized and purified **Kassinin** is confirmed by mass spectrometry.

Expected Mass: The theoretical monoisotopic mass of **Kassinin** (C₅₉H₉₅N₁₅O₁₈S) is 1333.67 Da. Mass spectrometry analysis should yield a major peak corresponding to this mass.

Biological Activity and Receptor Interactions

Kassinin, as a tachykinin, exerts its biological effects by interacting with G protein-coupled receptors (GPCRs), specifically the neurokinin (NK) receptors. It displays a preference for the NK2 receptor.

Receptor Binding Affinity

While specific K_i values for **Kassinin** at all three NK receptor subtypes are not readily available in a single comprehensive study, it is well-established that **Kassinin** is a potent NK2 receptor agonist.

Receptor	Relative Affinity/Potency
NK1	Low
NK2	High
NK3	Moderate

Functional Activity

Kassinin has been shown to have potent contractile effects on various smooth muscle preparations, a characteristic action of tachykinins mediated through NK2 receptors.

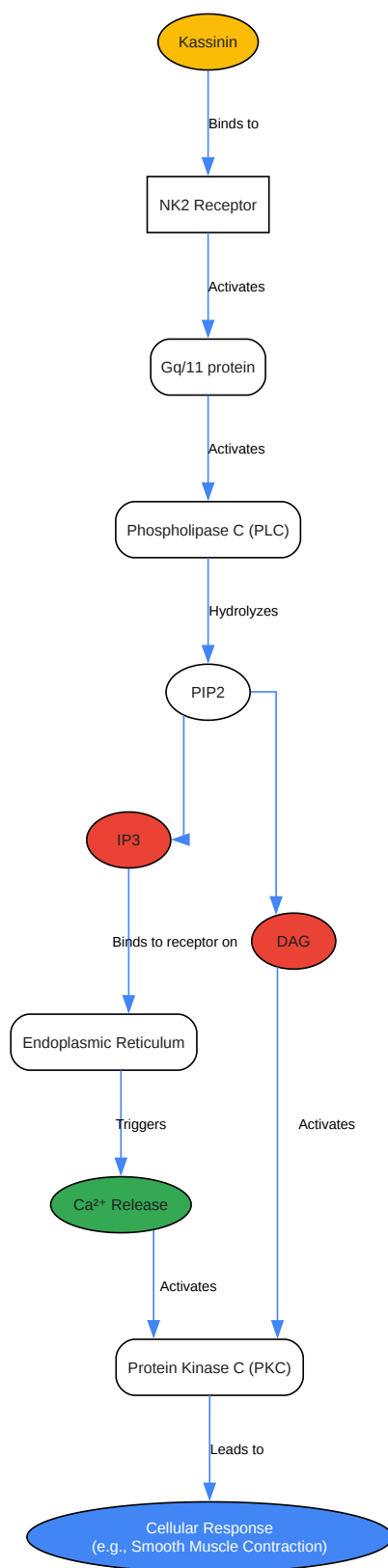
Tissue Preparation	Agonist	pD ₂ (-log EC ₅₀)	Reference
Porcine bladder detrusor	Kassinin	7.20	[2][6]
Porcine bladder neck	Kassinin	7.70	[2][6]

Signaling Pathway

Upon binding to the NK2 receptor, **Kassinin** initiates a cascade of intracellular signaling events. The NK2 receptor is coupled to G proteins of the Gq/11 family.

- **Receptor Activation:** Binding of **Kassinin** to the NK2 receptor induces a conformational change, leading to the activation of the associated Gq/11 protein.
- **Phospholipase C Activation:** The activated α -subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).
- **Second Messenger Production:** PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
- **Intracellular Calcium Release:** IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

- Protein Kinase C Activation: DAG, along with the increased intracellular Ca^{2+} , activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.



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Signaling pathway of **Kassinin** via the NK2 receptor.

Biological Assays

Objective: To determine the binding affinity of **Kassinin** for tachykinin receptors.

General Protocol:

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NK1, NK2, or NK3 receptor.
- Radioligand: Use a radiolabeled tachykinin receptor ligand (e.g., [³H]-Substance P for NK1, [¹²⁵I]-Neurokinin A for NK2, [³H]-Senktide for NK3).
- Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled **Kassinin**.
- Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the **Kassinin** concentration. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Objective: To measure the increase in intracellular calcium concentration in response to **Kassinin** stimulation.

General Protocol:

- Cell Culture: Culture cells expressing the NK2 receptor on a suitable plate (e.g., 96-well black-walled, clear-bottom plate).
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
- Stimulation: Add varying concentrations of **Kassinin** to the cells.

- **Fluorescence Measurement:** Measure the change in fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.
- **Data Analysis:** Plot the change in fluorescence (or the ratio of fluorescence at two wavelengths for ratiometric dyes) against the **Kassinin** concentration to generate a dose-response curve and determine the EC₅₀ value.

Conclusion

Kassinin is a well-characterized tachykinin peptide with a defined amino acid sequence and three-dimensional structure. Its preferential activity at the NK2 receptor makes it a valuable tool for studying the physiological roles of this receptor and a potential lead compound for the development of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for further research into the structure-activity relationships, pharmacology, and therapeutic potential of **Kassinin** and related tachykinin analogs.

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References

- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/30111111/)]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/26111111/)]
- 6. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/26111111/)]
- To cite this document: BenchChem. [Kassinin: A Technical Guide to its Amino acid Sequence, Structure, and Biological Function]. BenchChem, [2025]. [Online PDF]. Available

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